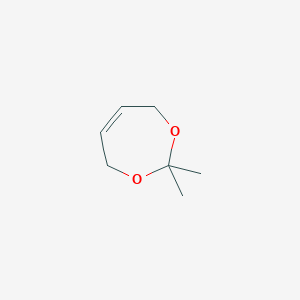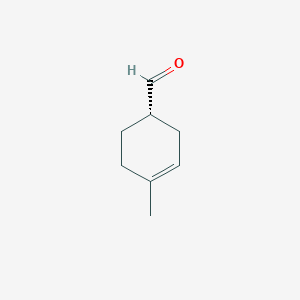
(1S)-4-methylcyclohex-3-ene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-4-methylcyclohex-3-ene-1-carbaldehyde, also known as MCHCA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MCHCA is a chiral aldehyde that can be synthesized through various methods, including the oxidation of 4-methylcyclohex-3-ene-1-ol.
Aplicaciones Científicas De Investigación
(1S)-4-methylcyclohex-3-ene-1-carbaldehyde has been studied for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. (1S)-4-methylcyclohex-3-ene-1-carbaldehyde can be used as a chiral building block for the synthesis of complex molecules, such as natural products and pharmaceuticals. (1S)-4-methylcyclohex-3-ene-1-carbaldehyde can also be used as a ligand in asymmetric catalysis, which is an important tool in organic synthesis.
Mecanismo De Acción
The mechanism of action of (1S)-4-methylcyclohex-3-ene-1-carbaldehyde is not well understood. However, studies have suggested that (1S)-4-methylcyclohex-3-ene-1-carbaldehyde may act as a nucleophile in some reactions, such as the Michael addition and the Mannich reaction. (1S)-4-methylcyclohex-3-ene-1-carbaldehyde can also form stable complexes with metal ions, such as copper and palladium, which can be used in catalytic reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of (1S)-4-methylcyclohex-3-ene-1-carbaldehyde. However, studies have suggested that (1S)-4-methylcyclohex-3-ene-1-carbaldehyde may have antioxidant and anti-inflammatory properties. (1S)-4-methylcyclohex-3-ene-1-carbaldehyde has also been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1S)-4-methylcyclohex-3-ene-1-carbaldehyde has several advantages for lab experiments, including its high selectivity and yield in synthesis, its stability under various conditions, and its potential applications in asymmetric catalysis. However, (1S)-4-methylcyclohex-3-ene-1-carbaldehyde also has some limitations, including its high cost, limited availability, and potential toxicity.
Direcciones Futuras
There are several future directions for research on (1S)-4-methylcyclohex-3-ene-1-carbaldehyde. One direction is to study the mechanism of action of (1S)-4-methylcyclohex-3-ene-1-carbaldehyde in more detail, particularly its interactions with metal ions and other nucleophiles. Another direction is to explore the potential applications of (1S)-4-methylcyclohex-3-ene-1-carbaldehyde in materials science, such as the synthesis of chiral polymers and nanoparticles. Additionally, more research is needed to understand the biochemical and physiological effects of (1S)-4-methylcyclohex-3-ene-1-carbaldehyde, particularly its potential as an antioxidant and anti-inflammatory agent.
Métodos De Síntesis
(1S)-4-methylcyclohex-3-ene-1-carbaldehyde can be synthesized through the oxidation of 4-methylcyclohex-3-ene-1-ol using various oxidizing agents, such as potassium permanganate, sodium hypochlorite, and chromium trioxide. The reaction can be carried out under different conditions, including acidic, basic, or neutral environments. The yield and selectivity of (1S)-4-methylcyclohex-3-ene-1-carbaldehyde can be affected by the reaction conditions and the choice of oxidizing agent.
Propiedades
Número CAS |
155156-87-9 |
|---|---|
Nombre del producto |
(1S)-4-methylcyclohex-3-ene-1-carbaldehyde |
Fórmula molecular |
C8H12O |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
(1S)-4-methylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C8H12O/c1-7-2-4-8(6-9)5-3-7/h2,6,8H,3-5H2,1H3/t8-/m1/s1 |
Clave InChI |
YPHGCKOZJCGDTF-MRVPVSSYSA-N |
SMILES isomérico |
CC1=CC[C@H](CC1)C=O |
SMILES |
CC1=CCC(CC1)C=O |
SMILES canónico |
CC1=CCC(CC1)C=O |
Sinónimos |
3-Cyclohexene-1-carboxaldehyde, 4-methyl-, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,3-B]pyridine, 3-methoxy-2-methyl-](/img/structure/B126418.png)
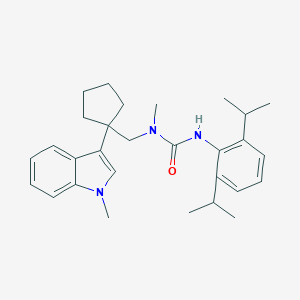
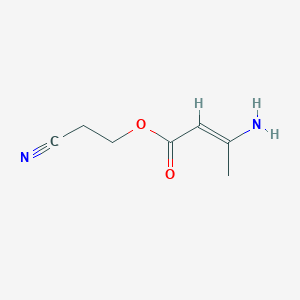
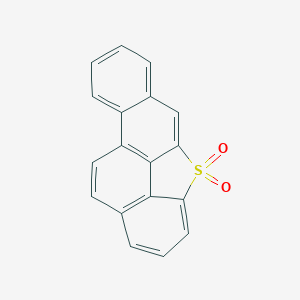
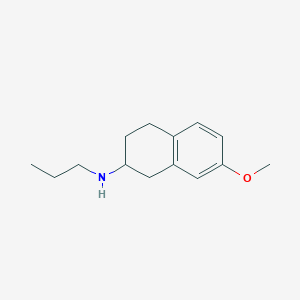
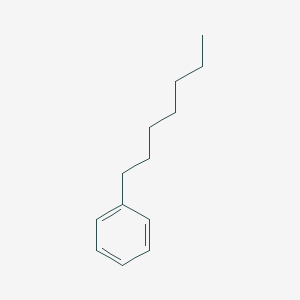
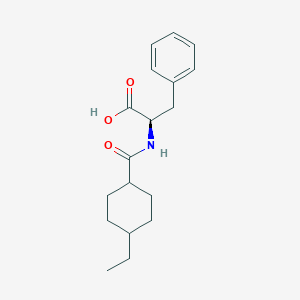
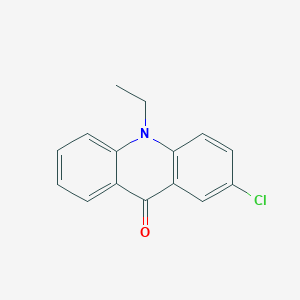
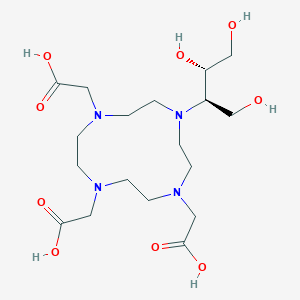
![[4-(4-Heptylphenyl)-1-hydroxy-2-(hydroxymethyl)butan-2-yl]azanium;chloride](/img/structure/B126438.png)
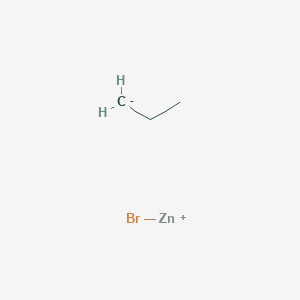
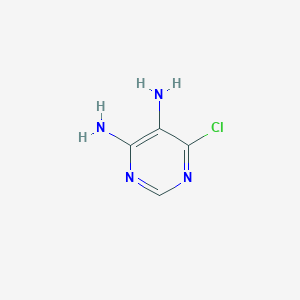
![(7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B126452.png)
